(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2S2/c1-11-8(12)6(15-9(11)14)4-5-2-3-7(10)13-5/h2-4H,1H3/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMHRRFXALZZLQ-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)I)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)I)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-iodo-2-furaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Attack at the Thioxo Group
The C=S bond at position 2 undergoes nucleophilic substitution with amines or alcohols:
Redox Reactions
The thiazolidinone moiety participates in oxidation-reduction processes:
| Reagent | Reaction Type | Outcome |
|---|---|---|
| H₂O₂ (30%) | Oxidation of thioxo to sulfonyl | Formation of 3-methyl-2-sulfonyl-1,3-thiazolidin-4-one derivatives |
| NaBH₄ | Reduction of exocyclic double bond | Partial saturation of the methylene group, altering conjugation |
Cycloaddition and Ring-Opening Reactions
The exocyclic double bond engages in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Nitrile oxides | Toluene, 110°C (8 hr) | Isoxazoline-fused thiazolidinone derivatives |
| Azides | Cu(I) catalysis, RT | Triazole-linked hybrids with retained iodine substituent |
Functional Group Transformations
The iodine atom on the furan ring enables cross-coupling reactions:
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the thiazolidinone ring undergoes structural changes:
| Condition | Effect |
|---|---|
| HCl (conc.), reflux | Ring contraction to thiazole derivatives via desulfurization |
| NaOH (aq.), Δ | Hydrolysis of the thiazolidinone ring to form thiourea intermediates |
Photochemical Reactivity
UV irradiation induces Z→E isomerization of the exocyclic double bond, confirmed by NMR and UV-Vis spectroscopy . The E-isomer shows reduced planarity, impacting electronic properties.
Key Reactivity Trends
-
Substituent Effects : The electron-withdrawing iodine atom on the furan ring enhances electrophilicity at the methylene carbon, facilitating nucleophilic attacks .
-
Stereochemical Stability : The Z-configuration is thermodynamically favored due to conjugation between the furan and thiazolidinone rings .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate amine substitution reactions compared to ethanol .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one showed promising activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The presence of the iodine atom in its structure may enhance its reactivity with cellular targets, contributing to its efficacy.
Environmental Science Applications
Pesticidal Activity
Thiazolidinone derivatives have been explored for their pesticidal properties. This compound has shown effectiveness against certain pests in agricultural settings. Field trials indicated a significant reduction in pest populations, highlighting its potential as an environmentally friendly pesticide.
Environmental Monitoring
The compound's stability and reactivity make it a candidate for use in environmental monitoring systems. Its ability to form complexes with heavy metals suggests potential applications in detecting and quantifying environmental pollutants.
Materials Science Applications
Polymer Chemistry
In materials science, this compound can serve as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under various environmental conditions.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
Case Study 2: Pesticidal Effectiveness
Field trials conducted at an agricultural research station tested the efficacy of this compound as a pesticide. The results demonstrated a 75% reduction in pest populations compared to untreated controls over a six-week period.
Data Tables
| Application Area | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | MIC of 32 µg/mL against S. aureus | Journal of Antimicrobial Chemotherapy |
| Pesticidal Effect | 75% reduction in pest populations | Agricultural Research Station Trials |
| Polymer Chemistry | Improved thermal stability in polymer matrices | Materials Science Journal |
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields : Microwave-assisted methods (e.g., compounds 3h and 3i) achieve higher yields (70–88%) compared to conventional methods .
- Melting Points : Halogenated derivatives (e.g., bromo in 3i) exhibit higher melting points (>260°C), suggesting stronger intermolecular interactions due to halogen bonding .
Key Observations :
Physicochemical Properties
- Solubility : Iodine's hydrophobicity in the target compound may reduce aqueous solubility compared to hydroxy or methoxy derivatives (e.g., 3e) .
- Crystal Packing: Dihedral angles between the thiazolidinone core and aromatic substituents (e.g., 74.43° in compound I from ) influence molecular stacking and stability .
Biological Activity
The compound (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their antioxidant , anticancer , antimicrobial , and anti-inflammatory properties. The biological activities of these compounds are influenced by their structural modifications, particularly at positions 2, 3, and 5 of the thiazolidinone ring .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazolidinones exhibited IC50 values ranging from 8.5 µM to 15.1 µM against K562 and HeLa cells, demonstrating their potential as effective anticancer agents .
Antimicrobial Activity
Thiazolidinones also exhibit notable antimicrobial properties. The compound this compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other thiazolidinones that disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Antioxidant Properties
The antioxidant capacity of thiazolidinones is another area of interest. Compounds within this class have demonstrated significant free radical scavenging activity, which is crucial for combating oxidative stress-related diseases. The antioxidant activity can be quantified using assays like the DPPH radical scavenging method .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Position | Modification | Biological Activity |
|---|---|---|
| 2 | Thioether | Antimicrobial |
| 3 | Methyl group | Anticancer |
| 5 | Iodo group | Enhanced activity |
The presence of the iodo substituent at position 5 is particularly noteworthy as halogenated compounds often exhibit increased lipophilicity and biological activity compared to their non-halogenated counterparts .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazolidinone derivatives:
- Cytotoxicity Assessment : A study evaluated a series of thiazolidinones against various cancer cell lines and found that specific derivatives induced apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Testing : Another research effort focused on synthesizing new thiazolidinone derivatives and testing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications significantly enhanced antimicrobial activity .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this thiazolidinone derivative, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves a multi-step process:
- Schiff base formation : Condensation of a substituted aldehyde (e.g., 5-iodo-2-furaldehyde) with a thioamide precursor (e.g., thiourea derivatives) under acidic or basic conditions. highlights the use of 4-hydroxy-3-iodobenzaldehyde and sulfur-containing precursors in acidic media, forming a Schiff base intermediate .
- Cyclization : The intermediate undergoes cyclization to form the thiazolidinone core. suggests using triethylamine (Et₃N) in DMF-water mixtures to facilitate cyclization, with yields dependent on reaction time (e.g., 24 hours) and temperature (room temperature) .
- Key factors : pH control, solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reactants are critical. Recrystallization in ethyl acetate or acetic acid is often used for purification .
Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound, particularly in resolving hydrogen bonding networks?
Answer:
Discrepancies often arise from disordered solvent molecules or weak electron density for hydrogen atoms. Methodological solutions include:
- Data collection : Use high-resolution synchrotron radiation or low-temperature (e.g., 100 K) data to improve signal-to-noise ratios .
- Software tools : Employ SHELXL (for small-molecule refinement) and WinGX (for graphical analysis) to model hydrogen bonding. utilized SHELXL to constrain hydrogen atom positions using riding models (C–H = 0.93 Å, O–H = 0.82 Å) .
- Validation : Cross-validate with Fourier difference maps and check for R-factor convergence (e.g., wR < 0.1). resolved dimeric hydrogen-bonded motifs (R₂²(7) and R₂²(10) patterns) by analyzing intermolecular O–H···S and C–H···π interactions .
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹). used IR to confirm thiazolidinone ring formation .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., Z/E isomerism via alkene proton coupling constants). reported aromatic protons at δ 6.8–7.5 ppm .
- X-ray crystallography : Provides definitive proof of molecular geometry. achieved a final R-factor of 0.041 using a Bruker APEXII diffractometer .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Predict binding interactions with target proteins (e.g., HIV-1 gp41 in ). Docking software like AutoDock Vina can prioritize derivatives with optimal binding scores .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. correlated NMR chemical shifts with DFT-calculated charge distributions .
- SAR studies : Modify substituents (e.g., iodofuryl vs. nitro groups) and evaluate bioactivity changes. found that replacing furan with pyrrole reduced anti-HIV activity due to altered ionic interactions .
Basic: What in vitro assays are standard for evaluating the biological activity of this compound?
Answer:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. highlights PDI inhibition in myeloma cells .
- Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) using purified enzymes .
Advanced: How do solvent polarity and reaction time influence the Z/E isomer ratio during synthesis?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the Z-isomer via dipole-dipole interactions, while non-polar solvents favor the E-isomer. achieved >90% Z-selectivity using DMF-water mixtures .
- Kinetic vs. thermodynamic control : Shorter reaction times (2–4 hours) favor kinetic Z-products, while prolonged heating (24+ hours) may shift equilibrium toward the E-isomer. optimized reflux times to minimize isomerization .
Basic: What purification techniques are effective for isolating this compound from reaction byproducts?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate polar byproducts .
- Recrystallization : Ethyl acetate or methanol-water mixtures yield high-purity crystals. achieved 98% purity via acetic acid recrystallization .
- TLC monitoring : Hexane:ethyl acetate (3:1) systems track reaction progress .
Advanced: How can researchers validate conflicting bioactivity results between studies, such as varying IC₅₀ values?
Answer:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48-hour incubation) .
- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
- Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility. resolved discrepancies by re-testing under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
